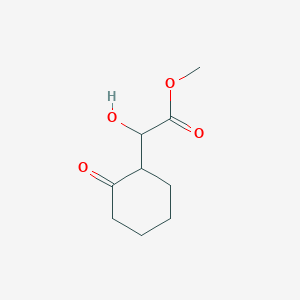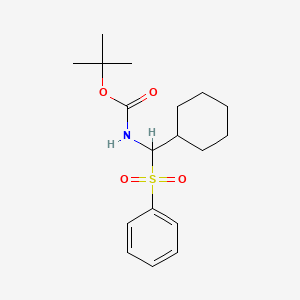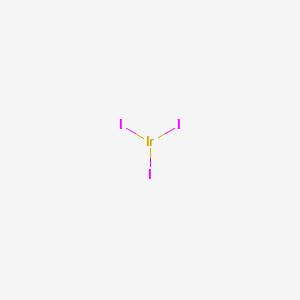
Triiodoiridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triiodoiridium can be synthesized through various methods. One common approach involves the reaction of iridium metal with iodine under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion of iridium to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of molten salt chlorination or electrochemical dissolution techniques. These methods are efficient in extracting and purifying iridium from secondary sources, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Triiodoiridium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium compounds with higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Triiodoiridium has found applications in several scientific research areas:
Wirkmechanismus
The mechanism by which triiodoiridium exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound complexes can interact with cellular components, leading to cytotoxic effects in cancer cells. The compound’s ability to generate reactive oxygen species and induce apoptosis is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triiodoiridium can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): A highly sensitive and explosive compound used in small-scale applications.
Phosphorus triiodide (PI3): Used in organic synthesis for the conversion of alcohols to alkyl iodides.
Uniqueness
This compound stands out due to its stability and versatility in various chemical reactions. Unlike nitrogen triiodide and phosphorus triiodide, this compound is less sensitive and can be handled more safely in laboratory and industrial settings .
Eigenschaften
CAS-Nummer |
7790-41-2 |
|---|---|
Molekularformel |
I3Ir |
Molekulargewicht |
572.93 g/mol |
IUPAC-Name |
iridium(3+);triiodide |
InChI |
InChI=1S/3HI.Ir/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
WUHYYTYYHCHUID-UHFFFAOYSA-K |
SMILES |
I[Ir](I)I |
Kanonische SMILES |
[I-].[I-].[I-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


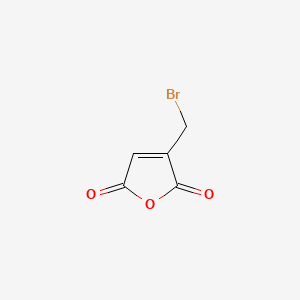
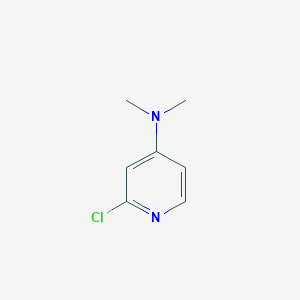
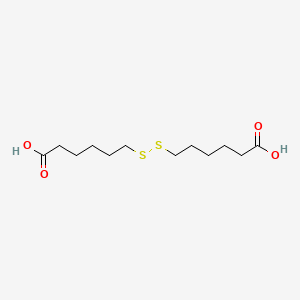

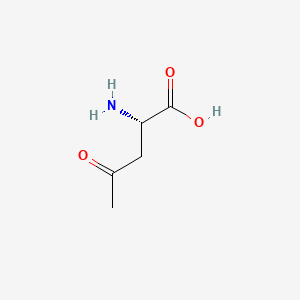
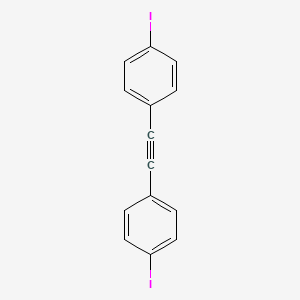
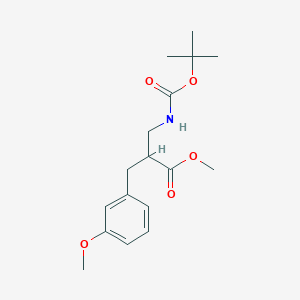
![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)
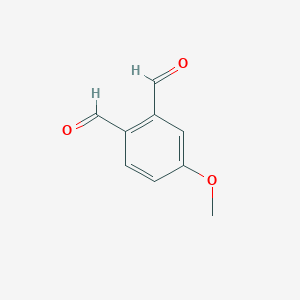
![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
![7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1610238.png)
